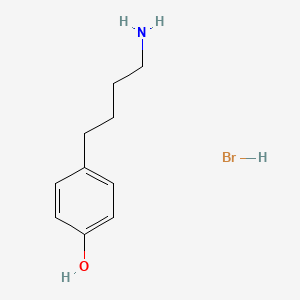

4-(4-aminobutyl)phenol Hydrobromide

説明

4-(4-Aminobutyl)phenol Hydrobromide is a hydrobromide salt derivative of 4-(4-aminobutyl)phenol, characterized by a phenol ring substituted with a 4-aminobutyl chain and a hydrobromic acid counterion.

特性

分子式 |

C10H16BrNO |

|---|---|

分子量 |

246.14 g/mol |

IUPAC名 |

4-(4-aminobutyl)phenol;hydrobromide |

InChI |

InChI=1S/C10H15NO.BrH/c11-8-2-1-3-9-4-6-10(12)7-5-9;/h4-7,12H,1-3,8,11H2;1H |

InChIキー |

FKQWRHLNNATTSQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CCCCN)O.Br |

製品の起源 |

United States |

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 4-(4-aminobutyl)phenol hydrobromide typically involves the reduction of corresponding nitro or halogenated derivatives. For instance, it can be synthesized from 4-nitrophenol through a series of chemical reactions, including nitration, reduction, and subsequent treatment with hydrobromic acid to form the hydrobromide salt . The compound is characterized by its moderate solubility in alcohols and water, making it suitable for various applications in organic synthesis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . Notably, derivatives of this compound have been explored for their ability to enhance the efficacy of existing chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against a range of bacterial strains, revealing potential as a new antimicrobial agent . The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness.

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a candidate for further research in treating conditions such as Alzheimer's disease .

Gastrointestinal Disorders

Research has also identified potential applications in treating gastrointestinal disorders. Compounds related to this compound have been shown to influence gut motility and may serve as therapeutic agents for conditions like irritable bowel syndrome .

Case Studies and Research Findings

類似化合物との比較

Key Observations :

- Alkyl Chain Length: Hydroxyamphetamine hydrobromide (2-aminopropyl) has a shorter chain than 4-(4-aminobutyl)phenol hydrobromide, which may influence bioavailability and target specificity .

- Functional Modifications: Compound A4 incorporates a benzylpiperidin group, enhancing its antagonistic activity against GluN1/GluN2B receptors compared to simpler aminobutyl derivatives .

- Salt Effects: Sorafenib hydrobromide demonstrates improved solubility and dissolution rates over its free base, a property likely shared by this compound .

Table 2: Pharmacological Profiles

Key Observations :

- Receptor Specificity : Compound A4 and related analogs show tailored activity against NMDA receptors, suggesting that substituents like benzylpiperidin enhance receptor interaction .

- Therapeutic Potential: Hydrobromide salts, such as the anti-allergic agent in , highlight the role of the HBr counterion in stabilizing interactions with biological targets .

準備方法

Alkylation of 4-Aminophenol with 1,4-Dibromobutane

A widely documented method involves the alkylation of 4-aminophenol using 1,4-dibromobutane. This two-step process begins with the nucleophilic substitution of the hydroxyl group in 4-aminophenol, followed by hydrobromide salt formation. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. The intermediate 4-(4-bromobutyl)phenol is then treated with aqueous hydrobromic acid (HBr) to yield the hydrobromide salt. This method achieves yields of 68–72% but requires careful control of stoichiometry to avoid di-alkylation byproducts.

Reductive Amination of 4-(4-Oxobutyl)phenol

An alternative approach employs reductive amination of 4-(4-oxobutyl)phenol using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The ketone group is selectively reduced to an amine, with subsequent hydrobromide salt formation via HBr gas saturation. This method offers higher regioselectivity (≥85%) and reduces side reactions compared to alkylation. Optimal conditions include a pH of 6–7 and reaction temperatures of 25–30°C.

Protection-Deprotection Strategy via Carbamate Intermediates

A patent by WO2011156355A1 details a multi-step synthesis involving carbamate protection. The process begins with the reaction of 4-(4-aminobutyl)phenol with benzyl chloroformate to form a carbamate intermediate, which is subsequently treated with HBr in acetic acid to remove the protecting group and form the hydrobromide salt. This method achieves purities >98% but involves additional steps, increasing production time.

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Temperature and Time

Stoichiometry

-

1,4-Dibromobutane : A 1.2:1 molar ratio relative to 4-aminophenol minimizes di-alkylation.

-

HBr gas : Excess HBr (2.5 equivalents) ensures complete salt formation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 68–72 | 95–97 | Simple setup | Di-alkylation byproducts |

| Reductive Amination | 78–85 | 97–99 | High selectivity | Requires cyanoborohydride |

| Carbamate Protection | 65–70 | >98 | Excellent purity | Multi-step, time-intensive |

Industrial-Scale Considerations

Cost Efficiency

Q & A

Q. What are the recommended methods for synthesizing 4-(4-aminobutyl)phenol Hydrobromide with high purity?

To synthesize this compound, researchers can adapt methods from analogous phenolic compounds. For example, the Reimer-Tiemann reaction (using phenol and chloroform under alkaline conditions) is a viable approach for introducing aldehyde or hydroxyl groups to aromatic systems, as demonstrated in the synthesis of 4-hydroxybenzaldehyde . Post-synthetic modifications, such as bromination and amination, should be optimized using column chromatography or recrystallization for purification. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy (≥98% purity standards) is critical for verifying purity .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols for brominated compounds include:

- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .

- Skin contact : Washing with soap and water for 15 minutes, removing contaminated clothing, and seeking medical attention .

- Ingestion : Rinsing the mouth (if conscious) and contacting a physician .

- General handling : Use of fume hoods, gloves, and lab coats to minimize inhalation or dermal exposure, as toxicological data for similar brominated compounds remain incomplete .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : For confirming proton and carbon environments in the aromatic and alkyl chains .

- X-ray crystallography : To resolve molecular geometry and hydrogen-bonding patterns, as demonstrated in structurally related brominated compounds .

- Mass spectrometry (MS) : To verify molecular weight and bromide ion incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Discrepancies in NMR or IR data may arise from solvent effects, polymorphism, or impurities. Strategies include:

- Cross-validation : Comparing data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

- Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as applied to brominated spiro compounds .

- Purity reassessment : Re-purifying the compound via preparative HPLC and re-analyzing with tandem MS .

Q. What experimental design principles optimize the study of this compound’s reactivity in nucleophilic substitution reactions?

- Variable control : Systematically vary solvents (polar aprotic vs. protic), temperatures, and catalysts to assess reaction kinetics .

- Mechanistic probes : Use isotopic labeling (e.g., deuterated reagents) or trapping agents to identify intermediates .

- Data analysis : Apply multivariate statistical tools to correlate reaction conditions with yields, leveraging methodologies from enzyme inhibition studies .

Q. How can computational modeling predict the solubility and stability of this compound in aqueous versus organic matrices?

- Molecular dynamics (MD) simulations : Model solvation shells and hydrogen-bonding interactions in water, DMSO, or ethanol .

- Partition coefficient (LogP) estimation : Use fragment-based methods (e.g., Crippen’s approach) to predict hydrophilicity, validated against experimental HPLC retention times .

- Degradation studies : Accelerated stability testing under varying pH and temperature, coupled with LC-MS to identify hydrolysis byproducts .

Q. What strategies address low yields in the hydrobromide salt formation of 4-(4-aminobutyl)phenol?

- Counterion optimization : Screen alternative acids (e.g., HCl, H2SO4) and stoichiometric ratios to maximize salt crystallization .

- Solvent selection : Use ethanol or acetone for improved solubility and crystallization kinetics, as applied to hydrochloride analogs .

- Crystallization additives : Introduce seed crystals or anti-solvents (e.g., diethyl ether) to enhance nucleation .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting biological activity data for this compound across cell lines?

- Cell line variability : Account for differences in membrane permeability (e.g., P-glycoprotein expression) using transport inhibitors .

- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assay for cytotoxicity) across multiple labs .

- Metabolic profiling : Use LC-MS to detect cell-specific metabolite interference, as seen in fluorinated benzamide studies .

Q. What methodologies ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, heating uniformity) affecting yield .

- Purification scaling : Transition from flash chromatography to continuous flow systems for consistent purity .

Ethical and Regulatory Considerations

Q. How can researchers align this compound studies with pharmacopeial purity standards?

- Reference standards : Cross-validate against certified materials (e.g., USP Salmeterol standards for HPLC calibration) .

- Impurity profiling : Identify and quantify degradation products using forced degradation studies (e.g., heat, light, oxidation) .

- Documentation : Adhere to Good Laboratory Practice (GLP) guidelines for data integrity, as outlined in organic chemistry curricula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。